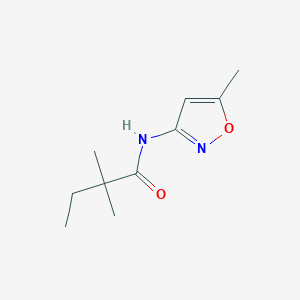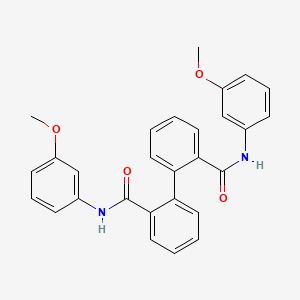
N,N'-bis(3-methoxyphenyl)biphenyl-2,2'-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methoxyphenyl groups attached to a biphenyl core, with two carboxamide groups at the 2,2’ positions. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide groups can be reduced to amines under appropriate conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
作用机制
The mechanism of action of N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carboxamide groups can form hydrogen bonds with biological molecules, further stabilizing the compound’s interactions.
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
N2,N2’-BIS(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: A similar compound with methoxy groups at the 4 positions instead of the 3 positions.
N2,N2’-BIS(3-HYDROXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: A compound with hydroxyl groups instead of methoxy groups.
Uniqueness
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of carboxamide groups also adds to its versatility in forming hydrogen bonds and interacting with various molecular targets.
属性
分子式 |
C28H24N2O4 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-2-[2-[(3-methoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O4/c1-33-21-11-7-9-19(17-21)29-27(31)25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32) |
InChI 键 |
IMKCZXGARCIAMB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960398.png)
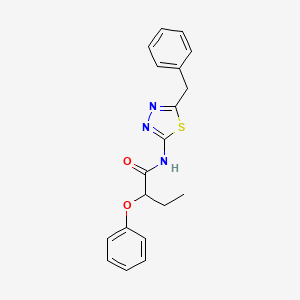
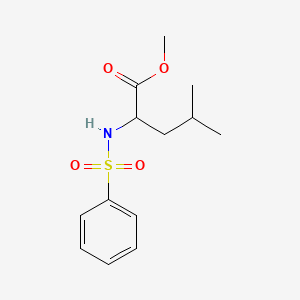
![1-[2-(4-fluorophenyl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960411.png)

![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960414.png)
![4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960426.png)
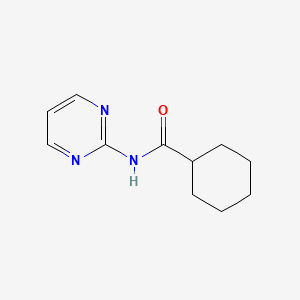
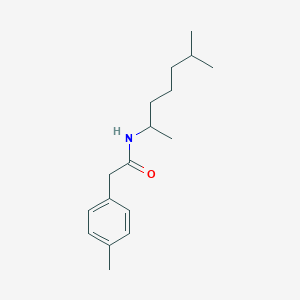
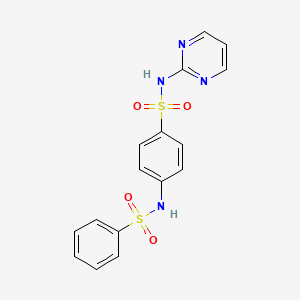
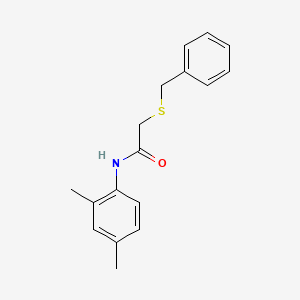
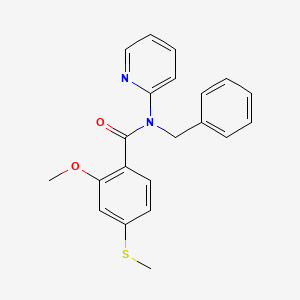
![1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960463.png)
